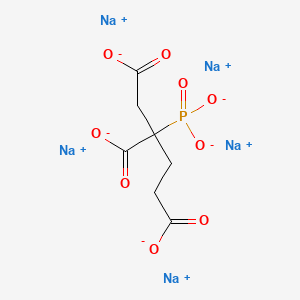

Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate

Description

Properties

CAS No. |

67170-90-5 |

|---|---|

Molecular Formula |

C7H6Na5O9P |

Molecular Weight |

380.04 g/mol |

IUPAC Name |

pentasodium;2-phosphonatobutane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H11O9P.5Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;;/q;5*+1/p-5 |

InChI Key |

LIQLLUGYBKEWRJ-UHFFFAOYSA-I |

Canonical SMILES |

C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate typically involves the reaction of maleic anhydride with phosphorous acid, followed by neutralization with sodium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including complexation, protonation, and deprotonation . It can form stable complexes with metal ions, which is a key feature in its application as an antiscalant and bleach stabilizer . The compound’s carboxyl and phosphonate groups are reactive sites that participate in these reactions. Common reagents used in these reactions include metal salts and acids or bases to adjust pH .

Scientific Research Applications

Water Treatment

Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is utilized as a chelating agent in water treatment processes. Its ability to bind metal ions effectively helps in reducing water hardness and preventing scale formation in industrial water systems. Studies have shown that it can significantly lower the concentration of calcium and magnesium ions in water, thus enhancing the efficiency of water treatment facilities.

Soil Remediation

The compound has been explored for its potential in soil remediation, particularly in contaminated sites with heavy metals. Its chelating properties allow it to mobilize heavy metals from soil matrices, making them more bioavailable for plant uptake or easier to remove during soil washing processes. Research indicates that using this compound can improve the phytoremediation efficiency of plants by facilitating the uptake of heavy metals such as lead and cadmium.

Fertilizer Enhancements

In agriculture, this compound is used to enhance the efficacy of fertilizers. It acts as a stabilizing agent for nutrients, reducing leaching and improving nutrient availability to crops. Field studies have demonstrated that crops treated with fertilizers supplemented with this compound exhibit improved growth rates and yields compared to those treated with standard fertilizers.

Plant Growth Regulation

Research has shown that this compound can influence plant growth by modulating physiological processes. For instance, it has been found to enhance root development and increase resistance to abiotic stresses such as drought and salinity. This makes it a valuable additive in formulations aimed at improving crop resilience.

Detergency

The compound is also employed in detergent formulations due to its ability to inhibit scale formation and enhance cleaning efficiency. It acts as a builder in detergents, improving their performance by softening water and allowing surfactants to work more effectively. Case studies have shown that laundry detergents containing this compound yield superior cleaning results compared to those without it.

Oil Recovery

In the oil industry, this compound is used as an additive in enhanced oil recovery (EOR) processes. Its surfactant properties help reduce interfacial tension between oil and water phases, facilitating the mobilization of trapped oil in reservoirs. Field trials indicate that incorporating this compound into EOR formulations can lead to significant increases in oil recovery rates.

Safety and Toxicological Data

Safety assessments have indicated that this compound exhibits low toxicity levels in various exposure scenarios. For instance:

- In dermal toxicity studies on rats, no significant adverse effects were observed even at high concentrations (LD50 > 1300 mg/kg) .

- Eye irritation tests showed that the compound is non-irritant under specified conditions .

Data Summary Table

Mechanism of Action

The mechanism of action of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate involves its ability to bind with metal ions through its carboxyl and phosphonate groups . This binding prevents the precipitation of metal salts, thereby inhibiting scale formation . The compound’s structure allows it to form stable complexes with various metal ions, making it effective in a wide range of pH conditions .

Comparison with Similar Compounds

Tetrasodium Hydrogen 2-Phosphonatobutane-1,2,4-Tricarboxylate (PBTC 4Na)

- Chemical Profile : PBTC 4Na (CAS 66669-53-2) contains four sodium ions and is a commercial product (e.g., Aquacid 1014EX) used in water treatment. It constitutes 40–42.5% of mixtures in industrial formulations .

- Performance: As a scale inhibitor, PBTC 4Na demonstrates superior thermal stability (up to 240°C) and effectiveness in high-pH environments compared to traditional phosphonates like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) and ATMP (aminotris(methylenephosphonic acid)) .

- Applications : Widely employed in cooling towers, reverse osmosis systems, and boiler water treatment due to its resistance to hydrolysis and chlorine .

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC, Acid Form)

- Chemical Profile : The acid form (CAS 37971-36-1) serves as the precursor to sodium salts. It has three carboxylic acid groups and one phosphonic acid group, enabling strong chelation of Ca²⁺, Mg²⁺, and Fe³⁺ ions.

- Performance : PBTC acid is less water-soluble than its sodium salts but offers higher acidity (pKa ~2–3 for phosphonate groups), making it suitable for acidic industrial processes. Its scale inhibition efficiency exceeds that of HEDP and ATMP by 20–30% under high-stress conditions .

Other Phosphonates: HEDP and ATMP

- HEDP : A diphosphonate with two phosphonic acid groups. While effective at low concentrations, it degrades above 200°C and is less stable in chlorinated environments compared to PBTC derivatives .

- ATMP : A triphosphonate with high calcium-binding capacity but prone to precipitation in high-hardness water. PBTC salts outperform ATMP in systems requiring prolonged thermal stability .

Table 1: Comparative Properties of PBTC Derivatives and Similar Compounds

| Property | Pentasodium PBTC (Inferred) | Tetrasodium PBTC (PBTC 4Na) | PBTC (Acid Form) | HEDP | ATMP |

|---|---|---|---|---|---|

| Solubility in Water | High (≥50% w/w) | High (40–42.5% in mixtures) | Low | Moderate | Moderate |

| Thermal Stability | >200°C | Up to 240°C | >200°C | Degrades at 200°C | Degrades at 180°C |

| pH Range for Efficacy | 5–12 | 5–12 | 2–10 | 3–10 | 3–9 |

| Scale Inhibition Efficiency | High | High | Very High | Moderate | Moderate |

| Environmental Impact | Low toxicity, biodegradable | Low toxicity | Corrosive | Non-biodegradable | Non-biodegradable |

Functionalized Coordination Polymers

Unlike PBTC derivatives, these frameworks are used in catalysis and gas storage but lack phosphonate functionality for ion sequestration .

Biological Activity

Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate (PBTC) is a phosphonocarboxylic acid derivative widely studied for its biological activities and applications in various fields, including environmental science and industrial chemistry. This article provides a comprehensive overview of PBTC's biological activity, including its mechanisms of action, effects on biological systems, and relevant case studies.

PBTC has the following chemical characteristics:

- Molecular Formula : C7H11O9P

- Molecular Weight : 270 g/mol

- CAS Number : 37971-36-1

The structure of PBTC features multiple carboxylate groups that confer its chelating properties, allowing it to interact with various metal ions.

Mechanisms of Biological Activity

1. Chelating and Metal Binding Properties

PBTC exhibits strong chelating abilities for heavy metals. It is effective in preventing the remobilization of heavy metals from sediments, making it useful in environmental remediation applications . Its chelating properties are attributed to the presence of phosphonate and carboxylate functional groups, which can form stable complexes with metal ions.

2. Antioxidant Activity

Research indicates that PBTC possesses antioxidant properties that can mitigate oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases .

Biological Effects

1. Inhibition of Scale Formation

PBTC acts as a threshold scale inhibitor in water treatment processes. At low concentrations, it effectively inhibits the formation of scale deposits from carbonates and sulfates, which is critical in industrial cooling systems and water treatment facilities .

2. Anti-inflammatory Effects

Studies have demonstrated that PBTC can modulate inflammatory responses. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, indicating its potential role in managing inflammatory diseases .

Table 1: Summary of Key Studies on PBTC

Detailed Findings

- Biodegradation Studies : A study published by ECHA explored the biodegradability of PBTC under natural conditions, revealing its potential environmental impact and persistence .

- Antioxidant Mechanisms : In vitro studies have highlighted PBTC's ability to reduce oxidative stress markers in RAW264.7 macrophages, providing insights into its therapeutic potential against oxidative damage .

- Industrial Applications : PBTC's role as a corrosion inhibitor has been documented extensively, showcasing its effectiveness in preventing metal degradation in industrial applications .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity and phosphorylation state of Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate (P5PBTC)?

- Methodological Answer : Employ multinuclear NMR spectroscopy (e.g., P and C NMR) to identify phosphorylation sites and carboxylate coordination. Pair this with high-resolution mass spectrometry (HRMS) to validate molecular weight and purity. For quantification, ion chromatography can assess sodium content, while FTIR spectroscopy confirms functional groups like phosphonate (-PO) and carboxylate (-COO) .

Q. How can researchers standardize the synthesis of P5PBTC to ensure batch-to-batch consistency in academic settings?

- Methodological Answer : Optimize reaction parameters (pH, temperature, and stoichiometry) during the neutralization of 2-phosphonobutane-1,2,4-tricarboxylic acid with sodium hydroxide. Use process control tools (e.g., in-line pH probes and conductivity sensors) to monitor neutralization efficiency. Post-synthesis, employ membrane filtration (ultrafiltration) to remove unreacted precursors and impurities, followed by lyophilization to isolate the compound .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating pH-dependent metal-chelation behavior of P5PBTC, particularly with trivalent ions like Al or Fe?

- Methodological Answer : Design potentiometric titration experiments coupled with UV-Vis or NMR spectroscopy to track complex formation across pH 2–12. Use speciation software (e.g., HYPERQUAD) to calculate stability constants. Validate results with X-ray absorption spectroscopy (XAS) to resolve coordination geometries .

Q. How can contradictions in adsorption efficiency data for P5PBTC-coated nanomaterials (e.g., uranium uptake) be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of variables such as surface functionalization density, ionic strength, and competing ions (e.g., Ca). Replicate experiments under controlled conditions using standardized batch adsorption protocols. Apply multivariate regression to isolate dominant factors influencing adsorption discrepancies .

Q. What advanced simulation models are effective for predicting P5PBTC’s performance in industrial water treatment systems under dynamic flow conditions?

- Methodological Answer : Combine computational fluid dynamics (CFD) with molecular dynamics (MD) simulations. CFD models can predict scaling inhibition efficiency in pipelines, while MD simulations elucidate interactions between P5PBTC and mineral surfaces (e.g., CaCO). Validate simulations with bench-scale loop systems mimicking turbulent flow regimes .

Q. How does the phosphonate-to-carboxylate ratio in P5PBTC influence its corrosion inhibition mechanism on mild steel in saline environments?

- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and polarization curves to compare inhibition efficiency at varying ratios. Surface characterization via SEM-EDS or AFM can correlate molecular adsorption patterns with corrosion resistance. Theoretical studies (DFT calculations) may further clarify binding affinities to Fe oxides .

Methodological Guidance for Data Interpretation

- Handling Heterogeneous Data : Apply the quadripolar model (theoretical, epistemological, morphological, technical) to reconcile interdisciplinary findings. For example, link spectroscopic data (morphological pole) to thermodynamic models (theoretical pole) when studying chelation .

- Theoretical Framing : Anchor studies in coordination chemistry or green chemistry principles to contextualize P5PBTC’s environmental applications, ensuring alignment with broader scientific discourse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.